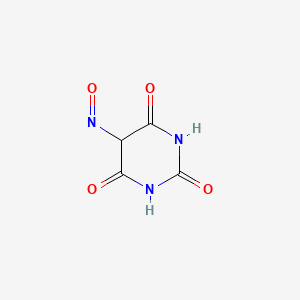

5-Nitroso-1,3-diazinane-2,4,6-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitroso-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLSDDPJHQTGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870415 | |

| Record name | 5-Nitroso-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43109-88-2 | |

| Record name | 5-Nitroso-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43109-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC38455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 5 Nitroso 1,3 Diazinane 2,4,6 Trione and Its Derivatives

Nitrosation Reactions of 1,3-Diazinane-2,4,6-trione (Barbituric Acid) and Substituted Analogs

The most direct and traditional method for the synthesis of 5-Nitroso-1,3-diazinane-2,4,6-trione involves the nitrosation of barbituric acid and its substituted counterparts. This reaction introduces a nitroso group at the C5 position of the pyrimidine (B1678525) ring, a key transformation that imparts unique chemical reactivity to the molecule.

Direct Nitrosation Approaches

The direct nitrosation of barbituric acid is a well-established procedure that typically involves the reaction of barbituric acid with a nitrosating agent, such as nitrous acid generated in situ from sodium nitrite (B80452) and a mineral acid. wikipedia.orgyoutube.com The reaction is generally carried out in an aqueous medium.

A common laboratory-scale synthesis involves dissolving barbituric acid in water, often with gentle heating to aid dissolution. A solution of sodium nitrite is then added, leading to a characteristic color change, often to a deep purple, indicating the formation of the sodium salt of violuric acid (sodium violurate). youtube.com Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the violurate salt, causing the precipitation of this compound as a solid, which can then be isolated by filtration. youtube.com

The reaction can be summarized as follows:

The temperature of the reaction is a critical parameter and is typically kept low to minimize the decomposition of nitrous acid and potential side reactions.

Regioselective Synthesis of 5-Nitroso Derivatives

The nitrosation of substituted barbituric acids raises the question of regioselectivity, particularly when the substituents are located on the nitrogen atoms (N1 and N3) or the C5 position. The C5 position of the barbituric acid ring is highly activated due to the two adjacent carbonyl groups, making it the primary site for electrophilic substitution, including nitrosation.

For N-substituted barbituric acids, such as 1,3-dimethylbarbituric acid, the nitrosation reaction proceeds regioselectively at the C5 position, yielding the corresponding 1,3-dimethyl-5-nitroso-1,3-diazinane-2,4,6-trione. The presence of alkyl groups on the nitrogen atoms does not significantly alter the electronic nature of the C5 position to redirect the electrophilic attack.

In cases where the C5 position is already substituted, direct nitrosation at this position is not possible. However, if a substituent at C5 is a good leaving group, a nitrosation reaction might proceed via a substitution pathway, although this is less common. The inherent reactivity of the C5 methylene (B1212753) group makes direct nitrosation the most efficient and regioselective method for introducing the nitroso functionality onto the barbituric acid scaffold.

Microwave-Assisted Synthetic Routes for Pyrimidinetrione Scaffolds

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While direct microwave-assisted nitrosation of barbituric acid is not extensively documented, the synthesis of the pyrimidinetrione scaffold itself and its derivatives has been significantly improved through this technology. These precursors are then available for subsequent nitrosation.

Microwave irradiation has been successfully employed in the Biginelli reaction and its variations, which are multi-component reactions used to synthesize dihydropyrimidinones. These can then be oxidized to the corresponding pyrimidinetriones. The use of microwave heating can dramatically reduce the reaction times for these condensations from hours to minutes.

Furthermore, microwave assistance has been utilized in the synthesis of fused pyrimidine systems, where a pyrimidinetrione ring is part of a larger heterocyclic structure. These efficient syntheses provide rapid access to a variety of substituted pyrimidinetrione derivatives that can be subsequently functionalized, including through nitrosation at the C5 position if it remains unsubstituted.

Multi-Component Reactions in the Construction of Nitroso-Diazinane Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. While a direct multi-component synthesis of this compound itself is not a standard method, MCRs are extensively used to construct functionalized barbituric acid derivatives which can then be nitrosated.

For instance, a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) (the Biginelli reaction) provides a straightforward route to dihydropyrimidinones. These can be subsequently oxidized and nitrosated. Variations of this reaction using barbituric acid or its derivatives as one of the components are also well-documented for creating diverse heterocyclic scaffolds.

A notable example of a multi-component reaction that directly introduces a nitrogen-based functional group at the C5 position involves the reaction of barbituric acids, primary aromatic amines, and tert-butyl nitrite (TBN) in acetonitrile. acs.org This catalyst- and additive-free reaction proceeds at room temperature and provides a series of 5-(2-arylhydrazono)pyrimidine-2,4,6(1H,3H,5H)-triones. acs.org This reaction proceeds via a C(sp³)–H functionalization of the barbituric acid at the C5 position through a dehydrogenative aza-coupling. acs.org Although this yields a hydrazono group and not a nitroso group, it demonstrates the potential of MCRs to directly functionalize the C5 position with nitrogen-containing substituents.

The general scheme for this reaction is:

This approach highlights the potential for developing novel MCRs that could lead directly to this compound or its derivatives by carefully selecting the appropriate nitrogen source and reaction conditions.

Derivatization Strategies for Functional Group Modifications

One of the primary reactions of the nitroso group is its reduction to an amino group. This transformation converts this compound into 5-amino-1,3-diazinane-2,4,6-trione (uramil), a key precursor for the synthesis of uric acid and other purine (B94841) derivatives.

The nitrogen atoms of the pyrimidine ring can be alkylated or arylated, typically before the nitrosation step, to yield N-substituted violuric acid derivatives. For example, the reaction of 1,3-dimethylbarbituric acid with a nitrosating agent yields 1,3-dimethylvioluric acid. wikipedia.org

Furthermore, the C5 position, activated by the nitroso group, can participate in various coupling and condensation reactions. The aforementioned C-H functionalization to form hydrazones is a prime example of modifying this position. acs.org

In-Depth Spectroscopic Analysis of this compound Remains Elusive

The intended article, which was to be structured around an advanced analysis of this compound's spectroscopic properties, cannot be generated at this time due to the absence of foundational research data. The planned sections and subsections, focusing on detailed NMR assignments, vibrational mode analysis, and electronic transitions, would require specific chemical shifts, coupling constants, vibrational frequencies, and absorption maxima that are not present in the accessible scientific domain.

While general principles of spectroscopy can be applied to predict the expected spectral features of this compound based on its structure, any such discussion would be purely hypothetical and would not meet the requirement for a thorough, informative, and scientifically accurate article based on detailed research findings.

Further empirical research, including the synthesis and subsequent spectroscopic analysis of this compound, is necessary to provide the data required for the comprehensive article as outlined. Without such studies, any attempt to generate the requested content would be speculative and lack the requisite scientific rigor and citation of established research.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” with the specified detailed outline is not possible at this time.

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Structural Confirmation and Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. nih.gov For 5-Nitroso-1,3-diazinane-2,4,6-trione, which has a molecular formula of C₄H₃N₃O₄, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. wikipedia.orgnih.govnih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the compound's elemental makeup. nih.gov The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. Any significant deviation between the measured mass and the theoretical mass would indicate an incorrect elemental formula.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Theoretical Exact Mass (Monoisotopic) | 157.012357 |

X-ray Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on derivatives of this compound (also known as violuric acid) have successfully elucidated their molecular structures. asianpubs.orgresearchgate.net This technique has been particularly insightful in the study of co-crystals, which are multi-component crystals formed between a target molecule and a co-former. mdpi.comnih.gov

| Compound | Crystal System | Space Group | Key Finding | Reference |

|---|---|---|---|---|

| 1,10-phenanthrolinium violurate violuric acid pentahydrate | Triclinic | P-1 | Formation of a multi-component co-crystal salt hydrate. | iucr.orgnih.gov |

| 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt | Monoclinic | P21/c | Structure contains an anion-cation salt pair with a neutral phenobarbital molecule and water. | mdpi.com |

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

In the co-crystal of violuric acid and 1,10-phenanthroline, the primary supramolecular features are N—H⋯O and O—H⋯O hydrogen bonds. iucr.org The violurate and violuric acid molecules self-assemble into distinct hydrogen-bonded tapes. iucr.org These tapes are characterized by a common R²₂(8) graph set motif, a robust eight-membered ring pattern frequently observed in barbiturate (B1230296) structures. asianpubs.orgiucr.orgmdpi.com The water molecules in the crystal lattice act as bridges, connecting these tapes to form a complex three-dimensional network. iucr.org This intricate web of hydrogen bonds stabilizes the crystal structure.

| Interaction Type | Description | Resulting Motif/Assembly |

|---|---|---|

| N—H⋯O | Hydrogen bond between the nitrogen of the diazinane ring and an oxygen atom (carbonyl or nitroso/oxime group). | Forms R²₂(8) hydrogen-bond motifs, leading to tapes and layers. iucr.orgmdpi.com |

| O—H⋯O | Hydrogen bond from the hydroxyl of the oxime tautomer or water to a carbonyl oxygen. | Contributes to linking molecular tapes and building a 3D framework. iucr.org |

Conformational Analysis of the Diazinane Ring System

The 1,3-diazinane-2,4,6-trione ring is not perfectly planar. Conformational analysis based on crystallographic data reveals that the ring system often adopts a puckered conformation to minimize steric and torsional strain. In many derivatives of barbituric acid, the ring is found in an envelope conformation, where one atom deviates from the plane formed by the other five. mdpi.comnih.gov

For instance, studies on 5,5-disubstituted barbituric acids, such as 5,5-dibromobarbituric acid, show a distinct C5-endo envelope conformation, where the C5 atom is out of the plane of the other ring atoms. mdpi.com Similarly, 5-hydroxy-5-propylbarbituric acid also displays a C5-envelope conformation. nih.gov This puckering is an inherent feature that helps to alleviate repulsive interactions between substituents on the C5 atom and the rest of the ring. mdpi.com It is therefore highly probable that the diazinane ring in this compound also adopts a similar non-planar, C5-envelope conformation in the solid state.

Tautomeric Equilibria and Isomerism of this compound

Nitroso-Oxime Tautomerism (e.g., 5-Nitroso vs. 5-Hydroxyimino Forms)

This compound exhibits a classic case of nitroso-oxime tautomerism, a prototropic tautomerism where a proton migrates between a carbon atom and an oxygen atom. The molecule exists in equilibrium between the 5-nitroso form and the more stable 5-hydroxyimino form, also known as violuric acid or 5-hydroxyiminobarbituric acid. wikipedia.orgnih.gov

The equilibrium generally favors the oxime tautomer. stackexchange.com This increased stability is often attributed to the greater strength of the carbon-nitrogen double bond (C=N) in the oxime compared to the nitrogen-oxygen double bond (N=O) in the nitroso form, due to the difference in electronegativity between the bonded atoms. stackexchange.com Computational studies and experimental data, including NMR and X-ray crystallography, confirm the predominance of the oxime tautomer in both solution and the solid state. stackexchange.comresearchgate.net The systematic name for violuric acid, 6-hydroxy-5-(hydroxyimino)-1,3-diazinane-2,4-dione, reflects the prevalence of this keto-enol-oxime structure. iucr.orgnih.gov

Experimental Detection and Quantification of Tautomeric Forms

The tautomerism of this compound, a derivative of barbituric acid, is a subject of significant interest in structural chemistry. The potential for this compound to exist in multiple tautomeric forms arises from the mobility of protons within its molecular framework. The primary equilibrium is anticipated to be between the keto and enol forms, a common characteristic of 5-substituted barbituric acids. thieme-connect.com The triketo form is generally the most stable, but substitution at the C5 position can influence the stability of other tautomers. ias.ac.in

Various spectroscopic techniques are instrumental in the experimental detection and quantification of these tautomeric forms in solution. These methods provide insights into the structural dynamics and the relative proportions of each tautomer under different conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the tautomeric equilibrium. Both ¹H and ¹³C NMR spectroscopy can provide distinct signals for the different tautomeric forms present in a sample. researchgate.net For instance, the ¹³C NMR spectrum is particularly useful for identifying the presence of keto and enol forms. mdpi.com The chemical shifts of the carbon atoms in the heterocyclic ring, especially C5, are sensitive to the tautomeric state.

Illustrative ¹³C NMR Chemical Shifts for Tautomeric Forms of 5-Substituted Barbiturates

| Tautomeric Form | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) |

|---|---|---|---|

| Keto | ~150 | ~160-170 | ~40-50 |

| Enol | ~150 | ~160-170 | ~80-90 |

Note: The data in this table is illustrative and based on general observations for 5-substituted barbiturates. Actual values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy is another valuable technique for studying tautomerism. The different electronic structures of the keto and enol forms result in distinct absorption maxima in the UV-Vis spectrum. The enol form, with its extended conjugation, typically absorbs at longer wavelengths compared to the keto form. By analyzing the changes in the absorption spectra under varying conditions, such as solvent polarity and pH, the equilibrium constant for the tautomerization can be determined. ajrconline.org

Infrared (IR) Spectroscopy can also provide evidence for the presence of different tautomers. The keto form will exhibit characteristic C=O stretching vibrations, while the enol form will show O-H and C=C stretching bands. The positions of these bands can be influenced by intra- and intermolecular hydrogen bonding.

The quantification of the tautomeric ratio is often achieved by integrating the signals corresponding to each tautomer in the NMR spectra. semanticscholar.org In UV-Vis spectroscopy, the relative concentrations can be determined by applying the Beer-Lambert law to the absorption bands of the individual tautomers, provided their molar absorptivities are known or can be estimated.

Influence of Substituents on Tautomeric Preferences

The nature of the substituent at the 5-position of the 1,3-diazinane-2,4,6-trione ring plays a crucial role in determining the position of the tautomeric equilibrium. Both electronic and steric effects of the substituent can influence the relative stabilities of the keto and enol forms.

Electronic Effects: Electron-withdrawing groups at the 5-position tend to increase the acidity of the C5 proton, thereby favoring the formation of the enolate intermediate and subsequently the enol tautomer. thieme-connect.com The nitroso group (-NO) is a strongly electron-withdrawing group, and its presence is expected to significantly stabilize the enol form of this compound. This stabilization arises from the delocalization of the negative charge in the enolate anion and the extended conjugation in the resulting enol. Studies on other 5-substituted barbituric acids have shown that substituents that allow for greater delocalization with the ring system stabilize the 4-hydroxy (enol) tautomer. ias.ac.in

Solvent Effects: The polarity of the solvent can also have a profound impact on the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. mdpi.com For 5-substituted barbituric acids, the keto-enol equilibrium is sensitive to the solvent environment. researchgate.net In some cases, an increase in solvent polarity has been shown to favor the keto form. nih.gov

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can also influence tautomeric preference. In the enol form of this compound, a hydrogen bond could potentially form between the enolic hydroxyl group and the oxygen atom of the nitroso group. This would create a stable six-membered ring, further favoring the enol tautomer. The formation of such intramolecular hydrogen bonds is a known stabilizing factor for enol tautomers in other systems. libretexts.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a means to corroborate experimental findings and to understand the electronic structure of molecules. For 5-Nitroso-1,3-diazinane-2,4,6-trione and its analogs, Density Functional Theory (DFT) is a commonly employed method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

These calculations are typically performed on an optimized molecular geometry. The predicted NMR chemical shifts are often referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. Similarly, calculated IR frequencies can be correlated with experimental spectra to assign specific vibrational modes to functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=O, N-H, and N=O groups in this compound can be predicted. These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding the electronic effects of the nitroso group on the pyrimidine (B1678525) ring.

Below is an illustrative data table of predicted spectroscopic parameters for a model compound, 5-nitrosobarbituric acid, which is structurally analogous to this compound.

| Parameter | Predicted Value (Illustrative) | Description |

| ¹H NMR Chemical Shift (N-H) | 8.5 - 9.5 ppm | The acidic protons on the nitrogen atoms of the diazinane ring are expected to be significantly deshielded. |

| ¹³C NMR Chemical Shift (C=O) | 160 - 170 ppm | The carbonyl carbons are in a deshielded environment due to the electronegativity of the adjacent oxygen and nitrogen atoms. |

| ¹³C NMR Chemical Shift (C-N=O) | 145 - 155 ppm | The carbon atom attached to the nitroso group is also expected to be deshielded. |

| IR Frequency (N-H stretch) | 3100 - 3300 cm⁻¹ | Characteristic stretching vibration for the N-H bonds in the ring. |

| IR Frequency (C=O stretch) | 1680 - 1750 cm⁻¹ | Stretching vibrations for the multiple carbonyl groups in the molecule. |

| IR Frequency (N=O stretch) | 1500 - 1550 cm⁻¹ | The stretching vibration of the nitroso group, which is sensitive to its electronic environment. |

Note: The values presented in this table are illustrative and based on typical ranges for similar functional groups. Actual predicted values would be obtained from specific DFT calculations.

Molecular Dynamics Simulations

Conformational Landscape Exploration and Stability in Solvated Environments

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule and assessing its stability in different environments, particularly in solution. For a molecule like this compound, MD simulations can reveal how the molecule behaves over time, including the flexibility of the ring and the orientation of the nitroso group.

In a solvated environment, such as water, the interactions between the solute and solvent molecules play a crucial role in determining the preferred conformation. MD simulations of structurally similar compounds, like uracil (B121893), in aqueous solution have shown that water molecules form specific hydrogen bonds with the carbonyl and amine groups, creating a hydration shell that influences the molecule's dynamics. researchgate.net It is anticipated that this compound would exhibit similar behavior, with the polar C=O, N-H, and N=O groups all participating in hydrogen bonding with surrounding water molecules. These simulations can also identify different stable or metastable conformations, such as puckered or boat-like forms of the diazinane ring, and determine their relative populations. nih.gov

Interaction Energy Analysis in Molecular Aggregates

Beyond the behavior of a single molecule, MD simulations can be employed to study the interactions within molecular aggregates. This is particularly relevant for understanding crystallization processes and the properties of the solid state. By simulating a system with multiple molecules of this compound, it is possible to calculate the interaction energies between them.

These interaction energies are composed of both electrostatic interactions (such as hydrogen bonds and dipole-dipole interactions) and van der Waals forces. The analysis can reveal the preferred modes of intermolecular association, for instance, whether the molecules tend to form hydrogen-bonded chains or stack in a particular orientation. For uracil and its derivatives, studies have shown that hydrogen bonding is a dominant force in the formation of stable molecular clusters. A similar analysis for this compound would provide insight into its solid-state packing and the energetics of its crystal lattice.

Theoretical Elucidation of Reaction Pathways and Transition States

Energy Profiles and Activation Barriers for Key Transformations

Theoretical calculations, particularly using quantum mechanical methods like DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key transformation of interest is the nitrosation reaction to form the compound, as well as any subsequent reactions it might undergo.

By mapping the potential energy surface of the reaction, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating the structures of any intermediates and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. For example, theoretical studies of nitrosation reactions have detailed the step-wise process involving the formation of a nitrosonium ion and its subsequent attack on a nucleophilic center. A similar approach for the formation of this compound would provide a detailed, atomistic understanding of the reaction mechanism.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound effect on its mechanism and rate. Theoretical models can account for these solvent effects in two primary ways: through implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or through explicit solvent models, where individual solvent molecules are included in the calculation.

For reactions involving charged or highly polar species, such as in the nitrosation of a pyrimidinetrione, the choice of solvent can significantly alter the energy profile. A polar solvent can stabilize charged intermediates and transition states, thereby lowering the activation barrier and accelerating the reaction. Computational studies that incorporate solvent effects can provide a more realistic picture of the reaction mechanism as it occurs in the laboratory, leading to a better understanding of how to optimize reaction conditions.

Reaction Mechanisms and Chemical Reactivity

Nitrosation and Denitrosation Reaction Mechanisms

Nitrosation: The synthesis of 5-Nitroso-1,3-diazinane-2,4,6-trione is typically achieved through the electrophilic nitrosation of barbituric acid. The reaction involves treating barbituric acid with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. at.uaresearchgate.net The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. libretexts.org The barbituric acid, existing in its enol form, acts as a nucleophile, with the electron-rich C5 position attacking the electrophilic nitrosonium ion. Subsequent deprotonation yields the final product. researchgate.netlibretexts.org This reaction is often visually striking, with the solution changing color to a deep purple, indicating the formation of the violurate anion. drugfuture.com

Denitrosation: The removal of the nitroso group, or denitrosation, can be accomplished through reduction. For instance, the reduction of the nitroso group to an amino group is a key step in the Traube purine (B94841) synthesis, which utilizes related 4,5-diaminopyrimidines prepared by nitrosation followed by reduction. drugfuture.comscribd.com Common reducing agents for this transformation include ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation. This process transforms the 5-nitroso derivative into a 5-amino derivative, a crucial precursor for further cyclization reactions.

Decomposition Pathways of this compound in Various Media

The stability of this compound is influenced by the medium and temperature. Its decomposition can proceed through several pathways.

The C-N bond in nitroso compounds is relatively weak and can undergo homolytic cleavage upon exposure to energy, such as UV-visible irradiation, to generate radical species. at.ua In the case of nitrosoarenes, photolysis can lead to the formation of a phenyl radical and a nitric oxide radical. at.ua A similar process can be expected for this compound, which would result in the formation of a barbituryl radical and a nitric oxide radical. The generated radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of products. The formation of nitroxide radicals through the reaction of the initially formed radical with another molecule of the nitroso compound is a common subsequent step. at.ua

The 1,3-diazinane-2,4,6-trione ring is susceptible to hydrolysis, particularly under basic conditions. The hydrolysis of barbituric acid derivatives can lead to the opening of the pyrimidine (B1678525) ring. slideshare.net For this compound, hydrolysis can lead to the formation of dinitroacetylurea in a similar fashion to the hydrolysis of the related 5,5-dinitrobarbituric acid. scribd.com This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the ring, leading to ring cleavage. The mechanism of nitrile hydrolysis to carboxylic acids, which involves initial hydration to an amide followed by further hydrolysis, provides a parallel for the breakdown of the ureide linkages in the diazinane ring. chemistrysteps.com

Nucleophilic and Electrophilic Reactivity of the Nitroso Group and Ring System

The reactivity of this compound is dictated by the presence of both nucleophilic and electrophilic centers.

Electrophilic Character: The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. at.ua The carbonyl carbons of the diazinane ring are also electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening reactions as seen in hydrolytic decomposition.

Nucleophilic Character: The tautomeric oxime form, violuric acid, possesses a nucleophilic nitrogen atom in the hydroxyimino group. The deprotonated violurate anion is a potent nucleophile, readily reacting with metal ions to form brightly colored salts. researchgate.netslideshare.net The C5 position of the parent barbituric acid ring is nucleophilic, which allows for the initial nitrosation reaction. researchgate.net

Below is a table summarizing the key reactive sites of this compound and its tautomer.

| Reactive Site | Character | Typical Reactions |

| Nitroso Group (N=O) | Electrophilic Nitrogen | Nucleophilic attack, Reduction |

| Carbonyl Groups (C=O) | Electrophilic Carbon | Nucleophilic attack (e.g., hydrolysis) |

| C5 of Barbituric Acid | Nucleophilic (in enol form) | Electrophilic substitution (e.g., nitrosation) |

| Oxime Group (=N-OH) | Nucleophilic Nitrogen | Coordination to metals, Alkylation |

| NH Protons | Acidic | Deprotonation to form violurate anion |

Cyclization Reactions and Annulation to Form Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, most notably purines and pteridines. The general strategy involves the reduction of the 5-nitroso group to a 5-amino group, followed by condensation with a suitable carbonyl compound or its equivalent to form a new ring.

A prominent example is the Traube purine synthesis , where a 4,5-diaminopyrimidine (B145471) is cyclized with formic acid or a related one-carbon unit to construct the imidazole (B134444) ring of the purine. drugfuture.comscribd.com Although the direct use of this compound in this synthesis is not explicitly detailed, its 6-amino derivatives are key intermediates. For instance, 6-amino-5-nitrosouracil (B44844) derivatives can be condensed with various reagents to form purine and pteridine (B1203161) ring systems. nih.gov

Similarly, pteridines can be synthesized by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. wikipedia.orgacs.org The reaction of 2,4,6-triamino-5-nitrosopyrimidine with 2,4-diamino-6-hydroxypyrimidine (B22253) is a known route to pyrimido[5,4-g]pteridine derivatives. google.com

The following table outlines representative cyclization reactions.

| Starting Material Derivative | Reagent(s) | Fused Heterocycle Formed |

| 6-Amino-5-nitrosouracil | Benzaldehyde derivatives | 8-Aryl-7-hydroxyxanthines researchgate.net |

| 4,5-Diaminopyrimidine (from reduction of 5-nitrosopyrimidine) | Formic Acid | Purine drugfuture.com |

| 2,4,6-Triamino-5-nitrosopyrimidine | 2,4-Diamino-6-hydroxypyrimidine | Pyrimido[5,4-g]pteridine google.com |

| 4,6-Diamino-5-nitrosopyrimidines | 4-Aminophenylacetonitriles | Aryl-substituted pteridines wikipedia.org |

Role as an Intermediate in Multi-Step Organic Synthesis

The ability of this compound to undergo various transformations makes it a useful intermediate in multi-step organic synthesis. Its primary role is as a precursor to 5-aminobarbituric acid and its derivatives, which are then used to build more complex heterocyclic structures.

The synthesis of biologically active molecules often leverages this intermediate. For example, the synthesis of various purine and pteridine derivatives, which exhibit a wide range of biological activities, often proceeds through a 5-nitroso-pyrimidine intermediate. wikipedia.orgacs.orgresearchgate.net The de novo synthesis of purine nucleotides in biological systems involves the construction of the purine ring system from simpler precursors, a process that is mimicked in the laboratory via intermediates like those derived from this compound. wikipedia.orgutah.edu The reaction of 5-nitroso-6-aminouracils with glyoxylic acid provides a straightforward pathway to uric acid derivatives, further highlighting the synthetic utility of this class of compounds. chemistrysteps.comresearchgate.net

Research on Molecular Interactions in Biological Systems and Compound Design

Mechanistic Investigations of Biochemical Interactions at the Molecular Level

The biological activity of 5-Nitroso-1,3-diazinane-2,4,6-trione is intrinsically linked to its ability to interact with various biomolecules and to generate reactive species that can modulate cellular pathways. Understanding these mechanisms at a molecular level is fundamental to elucidating its pharmacological profile.

Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

The diazinane-trione ring system, being a derivative of pyrimidine (B1678525), presents a structure with the potential to interact with a variety of biological targets, including proteins and nucleic acids. The carbonyl and amine groups of the scaffold can participate in hydrogen bonding, a key interaction for molecular recognition. Pyrimidine-2,4,6-trione derivatives have been identified as inhibitors of mutant SOD1-dependent protein aggregation, suggesting a potential role in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.gov The interaction with proteins can be highly specific, with some derivatives targeting allosteric sites on proteins such as Heat Shock Protein 70 (Hsp70). nih.gov This interaction can be stabilized by cation-π interactions between the aromatic ring of the ligand and amino acid residues like arginine within the binding pocket. nih.gov

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the structural similarity to pyrimidine bases suggests a potential for intercalation or groove binding with DNA and RNA. The nitro group, being strongly electron-withdrawing, can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity and specificity to biomolecules. nih.gov

Role of the Nitroso Group in Generating Reactive Species (e.g., Nitric Oxide, Reactive Oxygen Species) in in vitro Systems

A key feature of this compound is the presence of the nitroso (-N=O) functional group. wikipedia.org Nitroso compounds are known to be sources of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. nih.gov The release of NO from nitroso compounds can be triggered by various stimuli, including light, heat, or interaction with biological reductants. nih.gov In biological systems, the metabolic reduction of nitro groups can lead to the formation of reactive intermediates, including free radicals and Reactive Oxygen Species (ROS). svedbergopen.com This process can also lead to the generation of Reactive Nitrogen Species (RNS), such as various nitrogen oxides. svedbergopen.com

The generation of NO from S-nitrosothiols (SNOs) can be modulated by antioxidants like ascorbic acid, which can increase the rate of NO release. nih.gov This suggests that the local redox environment can significantly influence the activity of nitroso-containing compounds. The ability of this compound to generate NO and other reactive species is a critical aspect of its mechanism of action, potentially underlying its antiproliferative and other cellular effects. nih.gov

Molecular Mechanisms of Cellular Pathway Modulation in vitro

The reactive species generated by this compound can modulate a variety of cellular pathways. Nitric oxide is a well-known modulator of signaling pathways involved in vascular function, immune response, and neurotransmission. nih.gov For instance, NO can activate soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events.

Furthermore, the generation of ROS can induce oxidative stress, which in turn can trigger various cellular responses, including cell cycle arrest and apoptosis. nih.gov The antiproliferative effects of NO on vascular smooth muscle cells and adventitial fibroblasts are linked to the modulation of oxidative stress. nih.gov The ability of barbituric acid derivatives to inhibit enzymes and protein aggregation provides another layer of cellular pathway modulation. For example, some derivatives have been shown to act as inhibitors of the Rad6 ubiquitin conjugating enzyme, which is involved in DNA repair and protein degradation pathways. mdpi.com The immunomodulatory properties of related hydrazide derivatives have also been reported, indicating an influence on immune cell proliferation and cytokine production. nih.gov

Structure-Activity Relationship (SAR) Studies for Compound Design

The diazinane-trione scaffold offers a versatile platform for chemical modification to optimize biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical features of these molecules contribute to their therapeutic effects and for designing new, more potent, and selective compounds.

Design Principles for Modifying the Diazinane-Trione Scaffold

The barbituric acid core provides several positions for modification, with the C-5 position being particularly important for biological activity. mdpi.com The pharmacological effects of many barbiturates are highly dependent on the nature of the substituents at this position. mdpi.com Modifications at the N1 and N3 positions of the diazinane ring can also influence the compound's properties, such as lipophilicity and metabolic stability. youtube.com

The general principles for modifying the diazinane-trione scaffold include:

Substitution at C-5: Introduction of various alkyl, aryl, or heterocyclic groups at the C-5 position can significantly alter the biological activity. For instance, 5,5-dialkyl barbituric acids are known for their hypnotic activity. gatech.edu

Nitrogen Substitution: Substitution on the nitrogen atoms can affect the acidity and lipophilicity of the molecule, which in turn influences its ability to cross biological membranes and interact with targets. slideshare.net

Modification of Carbonyl Groups: Replacement of the oxygen atom of a carbonyl group with a sulfur atom to form a thiobarbiturate can increase lipophilicity and alter the duration of action. youtube.com

The triazine scaffold, closely related to the diazinane-trione core, is also a promising scaffold for anticancer drug development, with numerous derivatives showing significant antitumor activity. svedbergopen.comnih.gov

Influence of Substituents on Molecular Recognition and Binding Affinities

The nature of the substituents on the diazinane-trione ring plays a critical role in determining the molecule's interaction with its biological targets. The size, shape, and electronic properties of the substituents can all affect binding affinity and selectivity.

For example, in the context of Hsp70 inhibitors with a pyrimidine scaffold, the substituents are designed to fit into specific pockets of the allosteric binding site. The presence of an aromatic ring can lead to stabilizing cation-π interactions. nih.gov In the case of barbituric acid aryl hydrazone analogues designed as RSK2 inhibitors, molecular docking simulations have been used to understand the SAR and guide the design of more potent compounds. nih.gov These studies highlight the importance of specific structural features for achieving high binding affinity.

The introduction of a nitro group can significantly impact a molecule's properties due to its electron-withdrawing nature, which can affect electronic distribution, stability, solubility, and receptor binding affinity. svedbergopen.com The presence of a nitro group can also be a key factor in the molecule's ability to act as a prodrug, releasing reactive species upon metabolic activation. nih.gov

Below is a table summarizing the influence of substituents on the biological activity of barbituric acid derivatives based on general SAR principles.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

| C-5 | Alkyl/Aryl groups | Essential for hypnotic and other CNS activities. mdpi.com | mdpi.com |

| C-5 | Polar groups (e.g., -OH, -NH2) | Generally decreases activity. youtube.com | youtube.com |

| N1, N3 | Alkyl groups | Can produce inactive compounds if both are substituted. youtube.com | youtube.com |

| C-2 | Sulfur (Thio group) | Increases lipophilicity and can lead to ultra-short acting compounds. youtube.com | youtube.com |

This detailed analysis of the molecular interactions and SAR of this compound and its related compounds provides a solid foundation for the rational design of new therapeutic agents with improved efficacy and selectivity.

Exploration as Scaffolds for Advanced Medicinal Chemistry Research

The scaffold of 1,3-diazinane-2,4,6-trione and its derivatives, particularly this compound (commonly known as violuric acid), presents a versatile platform for the development of novel therapeutic agents. The inherent reactivity and diverse functional groups of these compounds allow for the construction of complex molecular architectures with potential biological activities.

Use in the Design and Synthesis of Novel Heterocyclic Scaffolds for Ligand Development

The 1,3-diazinane-2,4,6-trione core, and specifically its 5-nitroso derivative, serves as a valuable starting material for the synthesis of various fused heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines and pyrimidines, suggesting potential interactions with a wide range of biological targets.

The active methylene (B1212753) group at the 5-position of barbituric acid is readily involved in condensation reactions. mdpi.com This reactivity is fundamental to the synthesis of more complex heterocyclic structures. For instance, 5-arylidene barbituric acid derivatives, formed from the reaction of barbituric acid with aromatic aldehydes, are key intermediates in the synthesis of pyrano[2,3-d]pyrimidines. rdd.edu.iqresearchgate.net These reactions often proceed through a Knoevenagel condensation followed by a Michael addition and cyclization. researchgate.net

The introduction of a nitroso group at the 5-position, to form this compound, further enhances the synthetic utility of the scaffold. This derivative can participate in cyclocondensation reactions to yield fused pyrimidine systems. An example includes the synthesis of pyrazolo[3,4-d]pyrimidine-4,6-diones from the reaction of 5-arylidine barbituric acid-derived oxiranes with hydrazine (B178648) hydrate. rdd.edu.iq The versatility of the barbituric acid scaffold is also demonstrated in the synthesis of spirooxindole derivatives through multicomponent reactions involving isatin (B1672199) and malononitrile, which have shown potential antibacterial and antimicrobial activities. mdpi.com

The synthesis of fused pyrimidines can also be achieved by reacting o-aminonitrile or o-aminoester compounds with isocyanates or isothiocyanates. nih.gov The resulting fused systems are valuable for further chemical modification to develop libraries of potential drug candidates. The general principle of using a substituted pyrimidine core to build more complex, biologically active molecules is a well-established strategy in medicinal chemistry. wjarr.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Barbituric Acid and its Derivatives

| Starting Material | Reaction Type | Resulting Heterocyclic Scaffold | Potential Biological Relevance | Reference |

|---|---|---|---|---|

| Barbituric acid, Aromatic aldehyde, Malononitrile | Knoevenagel-Michael Cyclocondensation | Pyrano[2,3-d]pyrimidine | Antitumor, Anti-inflammatory | researchgate.net |

| 5-Arylidine barbituric acid-derived oxiranes, Hydrazine hydrate | Cyclocondensation | Pyrazolo[3,4-d]pyrimidine | Analogues of purines, potential enzyme inhibitors | rdd.edu.iq |

| Barbituric acid, Isatin, Malononitrile | Multicomponent Reaction | Spirooxindole-pyrimidine | Antibacterial, Antimicrobial | mdpi.com |

| o-Aminonitrile/o-Aminoester compounds, Isocyanates/Isothiocyanates | Cyclization | Fused Pyrimidines | Broad range of pharmacological activities | nih.gov |

Computational Docking Studies for Predicting Ligand-Target Interactions (e.g., DNA intercalation, enzyme active site binding)

Computational docking is a powerful tool in modern drug discovery, enabling the prediction of binding modes and affinities of small molecules to biological macromolecules such as proteins and nucleic acids. While specific docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be readily applied to this scaffold and its derivatives. The structural features of violuric acid suggest its potential to interact with various biological targets.

DNA Intercalation and Groove Binding: The planar heterocyclic nature of the 1,3-diazinane-2,4,6-trione ring system, particularly when part of a larger fused aromatic structure, suggests the possibility of DNA intercalation. This binding mode involves the insertion of the planar molecule between the base pairs of the DNA double helix. However, non-intercalative binding, such as groove binding, is also a possibility. Computational docking can help to elucidate the preferred mode of interaction. For instance, studies on other heterocyclic compounds have successfully used molecular docking to predict whether a molecule will bind to the major or minor groove of DNA and to identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Enzyme Active Site Binding: The functional groups present in this compound, including the carbonyl groups, the nitroso group, and the N-H protons, can act as hydrogen bond donors and acceptors. This makes the molecule a candidate for binding to the active sites of enzymes. For example, violuric acid has been identified as a reversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. bas.bg Computational docking could be employed to model the interaction of violuric acid within the active site of MAO-B, identifying key amino acid residues involved in binding and providing insights for the design of more potent and selective inhibitors.

Docking studies typically involve the following steps:

Preparation of the 3D structure of the ligand (e.g., this compound) and the target receptor (e.g., a DNA sequence or an enzyme active site from the Protein Data Bank).

Defining the binding site on the receptor.

Running the docking algorithm to generate a series of possible binding poses of the ligand within the binding site.

Scoring the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of the best-scoring poses to understand the key molecular interactions.

Table 2: Key Parameters in a Hypothetical Docking Study of this compound

| Parameter | Description | Example Software | Predicted Outcome |

|---|---|---|---|

| Binding Affinity | The predicted free energy of binding (e.g., kcal/mol). A more negative value indicates stronger binding. | AutoDock, Glide, GOLD | Quantitative prediction of binding strength to a target. |

| Binding Pose | The orientation and conformation of the ligand within the binding site. | PyMOL, Chimera | Visualization of the ligand-receptor complex. |

| Interacting Residues | The specific amino acids or nucleotides that form interactions with the ligand. | LigPlot+, Discovery Studio | Identification of key hydrogen bonds, hydrophobic interactions, etc. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, used to assess the stability of the docked complex in molecular dynamics simulations. | GROMACS, AMBER | Assessment of the stability of the predicted binding pose over time. |

Coordination and Supramolecular Chemistry Research Involving 1,3-Diazinane-2,4,6-trione and its Derivatives

The 1,3-diazinane-2,4,6-trione framework, and particularly the violurate anion derived from this compound, are excellent building blocks for the construction of coordination complexes and supramolecular assemblies. researchgate.net The presence of multiple donor atoms (nitrogen and oxygen) allows for a variety of coordination modes with metal ions.

Violuric acid is a weak triprotic acid, and its deprotonated form, the violurate anion, readily forms complexes with a wide range of metal ions. bas.bg These complexes are often intensely colored, a property that has been utilized in analytical chemistry for the detection of metals. wikipedia.org The coordination chemistry of violurates is diverse, with the anion capable of acting as a monodentate, bidentate, or bridging ligand. bas.bgresearchgate.net For example, in some complexes, the violurate anion forms a six-membered chelate ring with the metal ion through O,O-bidentate coordination. researchgate.net

The resulting metal complexes can themselves be components of larger supramolecular structures. Hydrogen bonding plays a crucial role in the self-assembly of these complexes in the crystalline state, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net The water molecules of hydration or other co-ligands are often involved in these hydrogen-bonding networks, further stabilizing the supramolecular architecture.

The ability of the violurate anion to form stable complexes and participate in predictable hydrogen bonding patterns makes it a valuable component in the field of crystal engineering and the design of functional materials. The study of these coordination and supramolecular structures provides fundamental insights into molecular recognition and self-assembly processes.

Table 3: Coordination and Supramolecular Characteristics of Violurate Anions

| Feature | Description | Example | Reference |

|---|---|---|---|

| Coordination Modes | The manner in which the violurate anion binds to a metal center. | Monodentate, Bidentate (chelating), Bridging | bas.bgresearchgate.net |

| Metal Ions | A variety of metal ions can form complexes with the violurate anion. | Transition metals (e.g., Fe, Co, Cu, Mn), Alkali and Alkaline Earth Metals | bas.bgwikipedia.org |

| Supramolecular Assembly | The organization of molecules into larger structures through non-covalent interactions. | Formation of 1D, 2D, and 3D hydrogen-bonded networks. | researchgate.net |

| Driving Forces | The primary interactions responsible for the formation of supramolecular structures. | Coordination bonds, Hydrogen bonding, π-π stacking | researchgate.netmdpi.com |

Future Research Directions

Development of Novel Synthetic Routes for Complex Derivatives

The exploration of 5-Nitroso-1,3-diazinane-2,4,6-trione is intrinsically linked to the ability to synthesize a diverse range of its derivatives. Future research should prioritize the development of innovative and efficient synthetic methodologies to access complex analogues with tailored functionalities.

Drawing inspiration from the broader field of heterocyclic chemistry, several promising avenues exist. Methodologies for the synthesis of functionalized barbituric acids, for instance, can be adapted to introduce a variety of substituents at the C-5 position prior to or following nitrosation. nih.govmdpi.com The development of one-pot multicomponent reactions (MCRs) would be particularly advantageous, offering an atom-economical and streamlined approach to generating libraries of derivatives. mdpi.com

Furthermore, novel strategies for the introduction of the nitroso group onto the 1,3-diazinane-2,4,6-trione scaffold should be explored. While classical methods involving nitrous acid are common, milder and more selective reagents could offer significant advantages, especially for sensitive substrates. rsc.org For instance, the use of nitrosonium tetrafluoroborate (B81430) (NOBF4) has been shown to enable rapid nitrosation under non-acidic conditions for certain pyrroles, a strategy that could potentially be adapted. rsc.org The mechanochemical synthesis of nitroso compounds, which proceeds in the solid state, presents another sustainable and efficient alternative to traditional solvent-based methods. unica.it

The synthesis of asymmetrically substituted derivatives also presents a significant challenge and a key research goal. Strategies involving protective groups and sequential functionalization, which have been successfully employed for the synthesis of unsymmetrical diketopiperazines, could serve as a valuable blueprint. nih.gov

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and harnessing its synthetic potential. The transient and often highly reactive nature of intermediates in nitroso chemistry necessitates the use of advanced, time-resolved spectroscopic techniques.

Future mechanistic investigations should focus on the application of in situ spectroscopic methods to monitor reactions in real-time. Techniques such as stopped-flow spectroscopy coupled with UV-visible, infrared (IR), or fluorescence detection can provide invaluable kinetic data on rapid reactions. perkinelmer.commdpi.com Modern Fourier-transform infrared (FT-IR) spectrometers, with their rapid scanning capabilities, are particularly well-suited for identifying and tracking the formation and decay of transient species by monitoring changes in vibrational frequencies. perkinelmer.comnumberanalytics.com

The application of in situ Raman and IR spectroscopy can offer detailed molecular-level information about reactants, intermediates, and products as they evolve during a reaction. mdpi.comrsc.org These techniques are powerful for identifying key reactive intermediates, such as those involved in catalytic cycles or photochemical processes. youtube.comyoutube.com For instance, by modulating reaction conditions and applying phase-sensitive detection, it is possible to isolate the spectral features of reactive intermediates from those of spectator species. ufl.edu The insights gained from these studies will be instrumental in elucidating reaction pathways, identifying rate-determining steps, and understanding the factors that govern selectivity.

Integration of Advanced Computational Methods for Predictive Design

In parallel with experimental work, the integration of advanced computational methods will be a powerful engine for accelerating research into this compound. In silico techniques can provide predictive insights into the properties, reactivity, and potential applications of this molecule and its derivatives, thereby guiding experimental efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of the molecule, predict its spectroscopic properties, and explore the energy landscapes of potential reaction pathways. figshare.commdpi.com Such calculations are invaluable for understanding the mechanisms of reactions like the nitroso ene reaction, which is a characteristic transformation of nitroso compounds. researchgate.netacs.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a series of derivatives. mdpi.com These models, often built using machine learning algorithms like graph neural networks, can help to identify key structural features that influence a desired outcome. nih.gov For instance, computational models have been developed to predict the likelihood of nitrosation for various nitrogen-containing compounds and to assess the carcinogenic potential of N-nitrosamines, which could be adapted to evaluate the properties of new derivatives. nih.govacs.orgacs.org

Molecular docking simulations can be used to predict the binding affinity and orientation of designed analogues within the active sites of biological targets, providing a rational basis for the design of new therapeutic agents or molecular probes. nih.govnih.govnih.govmdpi.com

Table 1: Application of Computational Methods in the Study of Nitroso-Heterocycles

| Computational Method | Application Area | Predicted Properties/Outcomes | Relevant Analogs/Systems |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Reaction pathways, transition states, activation energies, spectroscopic properties | Nitrosoarenes, Barbituric acid derivatives figshare.commdpi.com |

| QSAR/QSPR | Predictive Toxicology & Pharmacology | Carcinogenicity, toxicity, biological activity | N-Nitroso compounds, Pharmaceutical compounds mdpi.comnih.gov |

| Molecular Docking | Drug Design | Binding affinity, binding mode, inhibitor design | Barbituric acid derivatives, Quinazolinones nih.govnih.govnih.gov |

| Graph Neural Networks | Reactivity Prediction | Likelihood of nitrosation | Nitrogen-containing pharmaceuticals nih.govacs.org |

Elucidation of Broader Mechanistic Principles Governing Nitroso-Heterocycle Reactivity

The study of this compound provides an opportunity to contribute to a broader understanding of the fundamental reactivity of nitroso-heterocycles. The interplay between the electron-withdrawing diazinane-trione ring and the reactive nitroso group is expected to give rise to unique chemical behavior.

A key area of future research will be to systematically investigate the characteristic reactions of the nitroso group in the context of this specific heterocyclic framework. This includes exploring its participation in cycloaddition reactions (e.g., Diels-Alder), ene reactions, and reactions with nucleophiles and electrophiles. acs.orgnih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions should be carefully examined and compared to simpler nitrosoalkanes and nitrosoarenes to understand the electronic and steric influence of the heterocyclic core.

The reactivity of N-nitrosamines has been extensively reviewed, and many of these transformations, such as reductions, reactions with organometallic reagents, and rearrangements, could be explored for this compound. nih.govacs.org The Fischer-Hepp rearrangement, typically observed for N-nitrosoanilines, may have analogous pathways in related heterocyclic systems under acidic conditions. nih.gov

Furthermore, the photochemical reactivity of the compound should be investigated. Photolysis of nitrosamines is known to generate aminium radicals, which can participate in a variety of transformations, including additions to unsaturated bonds. acs.org Understanding the photochemical behavior of this compound could open doors to novel light-driven synthetic applications.

Strategic Design of Analogues for Targeted Molecular Research

The structural core of this compound, based on barbituric acid, suggests that its derivatives could be designed as ligands for biological targets. Barbituric acid and its derivatives are known to possess a wide range of biological activities and have been explored as modulators of various proteins. mdpi.comuno.edu

Future research should focus on the strategic design and synthesis of analogues for specific applications in molecular research. For example, by incorporating appropriate functional groups, derivatives could be developed as selective inhibitors of enzymes or as probes for studying biological processes. The design of novel Y-shaped barbituric acid derivatives as activators for peroxisome proliferator-activated receptor gamma (PPARγ) demonstrates a successful rational design approach that could be emulated. nih.gov

The synthesis of highly functionalized barbituric acids has also been pursued to develop modulators of multidrug resistance. nih.govsigmaaldrich.com Analogues of this compound could be designed to interact with specific biological targets by leveraging the known pharmacology of the barbiturate (B1230296) scaffold and the unique reactivity of the nitroso group. The design of nitrogen heterocycle-containing analogues of natural products like ursolic acid has also yielded potent antitumor agents, providing a template for derivatizing the 1,3-diazinane-2,4,6-trione core. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitroso-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitrosation of 1,3-diazinane-2,4,6-trione precursors using nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) under controlled acidic conditions. Key variables include temperature (0–5°C to prevent decomposition) and stoichiometry of the nitrosating agent. For analogs like 5-substituted diazinanes, multi-step protocols with cyclization or condensation steps are common . Yield optimization requires monitoring pH (pH 2–4) and using inert atmospheres to avoid side reactions (e.g., over-nitrosation).

Q. Which spectroscopic techniques are critical for characterizing the nitroso group in this compound?

- Methodological Answer :

- NMR : The nitroso (-NO) group causes deshielding in ¹³C NMR (~160–180 ppm for adjacent carbons). In ¹H NMR, coupling between the nitroso group and adjacent protons may split signals.

- IR : Strong absorption bands at 1450–1550 cm⁻¹ (N=O stretch) confirm nitrosation.

- X-ray crystallography : Resolves steric effects of the nitroso group on the diazinane ring’s planarity, as seen in structurally similar compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl derivatives .

Q. How does the nitroso group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitroso group increases electrophilicity at the C-5 position, facilitating nucleophilic attack (e.g., by amines or thiols). For example, in analogous 5-acetyl-1,3-diazinane-triones, the acetyl group stabilizes transition states via resonance, while nitroso groups may promote redox side reactions. Kinetic studies under varying solvents (DMF vs. THF) and bases (e.g., K₂CO₃) are recommended to map reactivity .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the tautomeric stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level can model tautomeric equilibria between nitroso and oxime forms. Key parameters include:

- Gibbs free energy differences (<2 kcal/mol favor coexistence).

- NBO analysis to quantify hyperconjugative stabilization of the nitroso group.

- Solvent effects (PCM model for polar aprotic solvents) . Validation requires comparing computed IR/Raman spectra with experimental data.

Q. What strategies resolve contradictory data in nitroso-diazinane bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay conditions. For example:

- Enzyme inhibition : Use purified enzymes (e.g., kinases) in buffer systems (pH 7.4) to isolate target effects.

- Cytotoxicity : Cell-based assays (e.g., MTT) may reflect off-target redox interactions due to the nitroso group’s ROS-generating potential. Cross-validate with ROS scavengers (e.g., NAC) and LC-MS metabolite profiling .

Q. How can reaction byproducts (e.g., N-nitrosamines) be minimized during large-scale synthesis?

- Methodological Answer :

- Process control : Use inline FTIR to monitor nitrosation intermediates.

- Catalysis : FeCl₃·6H₂O (5 mol%) reduces side reactions in triazinane syntheses by stabilizing reactive intermediates .

- Purification : Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates N-nitrosamine contaminants .

Methodological Framework for Interdisciplinary Studies

Integrating spectroscopic and crystallographic data to resolve structural ambiguities in nitroso-diazinane derivatives

- Approach : Combine single-crystal XRD (for bond lengths/angles) with solid-state NMR (¹⁵N CP-MAS) to assess dynamic effects. For example, XRD of 5-(3,4-dimethoxybenzylidene) derivatives revealed a non-planar diazinane ring (torsion angle: 12.5°), while ¹⁵N NMR indicated restricted rotation of the nitroso group .

Designing kinetic studies to probe nitroso group redox behavior in biological systems

- Protocol :

- Electrochemical analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS) identifies reduction potentials.

- EPR : Spin-trapping (e.g., DMPO) detects nitric oxide (NO) release under physiological conditions.

- Biological validation : Measure NO-dependent pathways (e.g., sGC activation in vascular cells) .

Key Data for Experimental Design

| Parameter | Typical Range/Value | Evidence Source |

|---|---|---|

| Nitrosation reaction temp. | 0–5°C | |

| NMR chemical shift (¹³C-NO) | 160–180 ppm | |

| IR N=O stretch | 1450–1550 cm⁻¹ | |

| HPLC purification gradient | 5–95% MeCN in 0.1% TFA/H₂O |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.